molecular formula C12H25N B1366352 Tert-butyl(2-cyclohexylethyl)amine

Tert-butyl(2-cyclohexylethyl)amine

Cat. No.: B1366352
M. Wt: 183.33 g/mol
InChI Key: OWNCXUHKNMJFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(2-cyclohexylethyl)amine is a secondary amine featuring a tert-butyl group and a 2-cyclohexylethyl substituent attached to the nitrogen atom. Its molecular formula is C₁₂H₂₅N (calculated molar mass: 183.35 g/mol). The tert-butyl group imparts significant steric bulk, while the 2-cyclohexylethyl chain contributes to lipophilicity and conformational flexibility.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-(2-cyclohexylethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H25N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h11,13H,4-10H2,1-3H3

InChI Key

OWNCXUHKNMJFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares tert-butyl(2-cyclohexylethyl)amine with structurally related amines:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Source
This compound C₁₂H₂₅N 183.35 tert-butyl, 2-cyclohexylethyl Target
TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE C₁₁H₂₃N 169.31 tert-butyl, cyclohexylmethyl
Tert-butyl(methyl)(2-methylbut-3-yn-2-yl)amine C₁₀H₁₉N 153.27 tert-butyl, methyl, alkyne
2-tert-butyl-N-(2-methylcyclohexyl)cyclohexan-1-amine C₁₇H₃₃N 251.45 tert-butyl, 2-methylcyclohexyl
tert-butyl-(2-chloro-phenyl)-amine C₁₀H₁₄ClN 183.68 tert-butyl, 2-chlorophenyl

Key Observations :

  • Chain Length and Lipophilicity : The 2-cyclohexylethyl chain in the target compound enhances lipophilicity compared to the cyclohexylmethyl group in or the aromatic 2-chlorophenyl group in .
  • Steric Effects : The tert-butyl group in all analogs contributes to steric hindrance, but bulkier substituents (e.g., dual cyclohexyl groups in ) further reduce reactivity.
  • Functional Groups : The alkyne in introduces unique reactivity (e.g., click chemistry), absent in the target compound.

Reactivity Differences :

  • The target compound’s secondary amine is more nucleophilic than the tertiary amine in but less reactive than the primary amine intermediates in .
  • The alkyne in enables cycloaddition reactions, whereas the target compound’s saturated chain favors hydrophobic interactions.

Physical and Chemical Properties

Property This compound TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE tert-butyl-(2-chloro-phenyl)-amine
Boiling Point (est.) ~250–270°C ~230–250°C ~200–220°C
Solubility Low in water, high in organic solvents Similar to target Moderate in polar aprotic solvents
Basicity (pKa) ~10–11 (estimated) ~10–11 ~8–9 (due to electron-withdrawing Cl)

Notes:

  • The target’s longer alkyl chain increases hydrophobicity vs. , reducing water solubility.
  • The electron-withdrawing Cl in decreases basicity compared to cyclohexyl-containing analogs.

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